Bis[2-(trifluoromethyl)benzoyl] Peroxide
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Overview
Description
Bis[2-(trifluoromethyl)benzoyl] Peroxide is an organic peroxide compound known for its utility in various chemical reactions, particularly as a radical initiator in polymerization processes. This compound is characterized by the presence of two trifluoromethyl groups attached to benzoyl peroxide, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetone, and the product is purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperature control and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(trifluoromethyl)benzoyl] Peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols.
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethylated benzoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Bis[2-(trifluoromethyl)benzoyl] Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Bis[2-(trifluoromethyl)benzoyl] Peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals initiate various chemical reactions by abstracting hydrogen atoms or adding to unsaturated bonds. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products[4][4].
Comparison with Similar Compounds
Similar Compounds
Bis(trifluoromethyl)peroxide: Another fluorocarbon derivative used as a radical initiator.
Peroxide, bis[4-(trifluoromethyl)benzoyl]: Similar in structure but with different positional isomers
Uniqueness
Bis[2-(trifluoromethyl)benzoyl] Peroxide is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct reactivity and stability compared to other peroxides. This makes it particularly valuable in applications requiring high thermal stability and specific radical generation properties .
Properties
Molecular Formula |
C16H8F6O4 |
---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
[2-(trifluoromethyl)benzoyl] 2-(trifluoromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-7-3-1-5-9(11)13(23)25-26-14(24)10-6-2-4-8-12(10)16(20,21)22/h1-8H |
InChI Key |
JRCKXKDOCDYUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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